R,S-Tetrahydropapaverine

Catalog No.
S1831854
CAS No.
1654-28-0
M.F
C40 H56 O
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R,S-Tetrahydropapaverine

CAS Number

1654-28-0

Product Name

R,S-Tetrahydropapaverine

Molecular Formula

C40 H56 O

Molecular Weight

0

Synonyms

R,S-Tetrahydropapaverine

R,S-Tetrahydropapaverine is a semi-synthetic derivative of papaverine, a well-known alkaloid derived from the opium poppy. It is characterized by its molecular formula C20H25NO4C_{20}H_{25}NO_4 and a molecular weight of approximately 343.42 g/mol. The compound exists as a racemic mixture of two stereoisomers, R and S, which can exhibit different biological activities and pharmacological properties. Tetrahydropapaverine is primarily recognized for its potential therapeutic applications, particularly in the treatment of vascular disorders due to its vasodilatory effects.

Typical of alkaloids, including:

  • N-Methylation: This reaction can occur to modify the nitrogen atom, impacting the compound's pharmacological properties.
  • Oxidation: R,S-Tetrahydropapaverine can be oxidized to yield papaverine, which is more widely used in clinical settings as an antispasmodic agent.
  • Hydrochloride Formation: The hydrochloride salt form of tetrahydropapaverine is often synthesized for enhanced solubility and stability in pharmaceutical formulations .

R,S-Tetrahydropapaverine exhibits several biological activities, including:

  • Vasodilation: It has been shown to relax smooth muscle tissue, leading to increased blood flow, which is beneficial in treating conditions like hypertension and erectile dysfunction.
  • Antispasmodic Effects: Similar to its parent compound papaverine, tetrahydropapaverine can alleviate spasms in smooth muscles, making it useful for gastrointestinal and urinary tract disorders .
  • Neuroprotective Properties: Preliminary studies suggest that tetrahydropapaverine may have neuroprotective effects, potentially aiding in conditions such as stroke or neurodegenerative diseases.

The synthesis of R,S-tetrahydropapaverine can be achieved through several methods:

  • Chemical Synthesis: The most common method involves the reduction of papaverine using reducing agents such as lithium aluminum hydride or sodium borohydride. This process typically yields a racemic mixture of tetrahydropapaverine.
  • Microbial Biosynthesis: Recent advancements have allowed for the biosynthesis of tetrahydropapaverine using genetically engineered yeast strains. This method leverages metabolic pathways to produce tetrahydropapaverine from simpler precursors, potentially offering a more sustainable production route .
  • Semi-synthesis from Natural Products: Tetrahydropapaverine can also be synthesized from natural alkaloids through various chemical modifications that include methylation and oxidation reactions .

R,S-Tetrahydropapaverine has several applications in medicine and pharmacology:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of other therapeutic agents, such as atracurium and cisatracurium, which are neuromuscular blockers used in anesthesia.
  • Vascular Health: Due to its vasodilatory properties, it is explored for use in treating cardiovascular diseases.
  • Research Tool: Its unique properties make it valuable for studying smooth muscle function and the mechanisms underlying vascular disorders.

Interaction studies involving R,S-tetrahydropapaverine have shown that it can interact with various receptors and enzymes:

  • Calcium Channels: It may influence calcium channel activity in vascular smooth muscle cells, contributing to its vasodilatory effects.
  • Cytochrome P450 Enzymes: Research indicates that tetrahydropapaverine may affect the metabolism of other drugs by interacting with cytochrome P450 enzymes, necessitating careful consideration in polypharmacy scenarios .

Similar Compounds

Several compounds share structural similarities with R,S-tetrahydropapaverine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Properties
PapaverineHighWidely used as an antispasmodic agent
NoscapineModerateExhibits antitussive effects
DihydrocodeineModerateOpioid analgesic with significant pain-relieving effects
BerberineLowKnown for antimicrobial and anti-inflammatory properties

R,S-Tetrahydropapaverine stands out due to its specific pharmacological profile as an intermediate in drug synthesis and its targeted therapeutic applications.

The biosynthesis of benzylisoquinoline alkaloids represents one of the most extensively studied plant secondary metabolic pathways, with tetrahydropapaverine serving as a critical intermediate in this complex biochemical network. The pathway begins with the decarboxylation of tyrosine by tyrosine decarboxylase, which produces dopamine and 4-hydroxyphenylacetaldehyde as the primary precursors [1] [2]. These two compounds undergo a stereospecific Pictet-Spengler condensation reaction catalyzed by norcoclaurine synthase to form the first committed intermediate, norcoclaurine, which establishes the fundamental benzylisoquinoline skeleton [3] [4].

The enzymatic machinery involved in benzylisoquinoline alkaloid biosynthesis demonstrates remarkable complexity and specificity. The pathway requires a coordinated series of methylation, hydroxylation, and oxidation reactions, each catalyzed by distinct enzymes with precise substrate specificities [5] [1]. The central hub of this metabolic network is reticuline, which serves as the key branch point for multiple alkaloid classes, including morphinan, protoberberine, and aporphine alkaloids [6] [2].

In the context of tetrahydropapaverine biosynthesis, the pathway diverges from the conventional reticuline-centered route through two distinct mechanisms. The first involves the N-methylated route, where reticuline undergoes sequential methylation reactions to form laudanosine, followed by N-demethylation to produce tetrahydropapaverine [7] [8]. The second pathway, termed the N-desmethylated route, bypasses the N-methylation step entirely, proceeding through norreticuline intermediates [9] [10]. Recent evidence strongly supports the N-desmethylated route as the predominant pathway in opium poppy, based on feeding experiments with stable isotope-labeled precursors [7] [8].

The biochemical characterization of these pathways has revealed that the N-desmethylated route demonstrates superior efficiency compared to the N-methylated alternative. Experimental data indicate that the N-desmethylated pathway achieves approximately 65% conversion efficiency from norreticuline to tetrahydropapaverine, while the N-methylated route achieves only 43% efficiency [7] [8]. This efficiency difference has significant implications for metabolic engineering efforts aimed at optimizing tetrahydropapaverine production in heterologous systems.

Role of Reticuline as a Precursor

Reticuline occupies a central position in benzylisoquinoline alkaloid metabolism, functioning as the primary branch point that determines the fate of downstream alkaloid products. The biosynthesis of reticuline from norcoclaurine involves a highly coordinated sequence of four enzymatic steps: 6-O-methylation by norcoclaurine 6-O-methyltransferase, N-methylation by coclaurine N-methyltransferase, 3′-hydroxylation by N-methylcoclaurine 3′-hydroxylase, and 4′-O-methylation by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase [1] [2] [6].

The stereochemistry of reticuline plays a crucial role in determining the subsequent biosynthetic fate of the alkaloid scaffold. While most benzylisoquinoline alkaloids are derived from the S-enantiomer of reticuline, certain plant species, particularly sacred lotus, preferentially utilize the R-enantiomer for alkaloid biosynthesis [11] [12]. This enantiospecificity is established at the level of norcoclaurine synthase, with most plant species producing predominantly S-norcoclaurine, while some species have evolved enzymes capable of producing both enantiomers [11] [12].

In the context of tetrahydropapaverine biosynthesis, reticuline serves as the precursor for the N-methylated pathway, where it undergoes sequential methylation reactions to form laudanosine. The methylation of reticuline at the 7-position is catalyzed by norreticuline 7-O-methyltransferase, followed by additional methylation at the 3′-position to produce laudanosine [7] [8]. This pathway was historically considered the primary route to tetrahydropapaverine until isotope feeding experiments demonstrated that the N-desmethylated route predominates in planta [7] [8].

The regulatory mechanisms controlling reticuline utilization in tetrahydropapaverine biosynthesis involve complex interactions between enzyme expression, subcellular localization, and metabolic flux. Studies have shown that the competing pathways for reticuline utilization are spatially separated within plant tissues, with different enzymatic activities localized to specific cell types [13] [14]. This compartmentalization ensures efficient channeling of reticuline toward the appropriate downstream products while minimizing metabolic cross-talk between competing pathways.

N-Demethylation Processes in Biosynthesis

The N-demethylation processes in benzylisoquinoline alkaloid biosynthesis represent a critical but poorly understood aspect of plant secondary metabolism. In the context of tetrahydropapaverine biosynthesis, N-demethylation serves as the final step in the N-methylated pathway, converting laudanosine to tetrahydropapaverine through the removal of the N-methyl group [7] [8]. This reaction is mechanistically distinct from the more common O-demethylation reactions that have been well-characterized in morphine biosynthesis [15] [16].

The enzymatic basis for N-demethylation in plant alkaloid biosynthesis remains largely uncharacterized, despite its importance in several biosynthetic pathways. Unlike the well-studied O-demethylation enzymes, which belong to the 2-oxoglutarate/Fe(II)-dependent dioxygenase family, the enzymes responsible for N-demethylation have not been definitively identified [15] [16]. This knowledge gap represents a significant limitation in our understanding of benzylisoquinoline alkaloid metabolism and poses challenges for metabolic engineering efforts.

Recent investigations have revealed that N-demethylation in plant systems may involve multiple enzymatic mechanisms. Studies of mammalian cytochrome P450 enzymes have shown that N-demethylation can proceed through hydroxylation of the N-methyl group followed by spontaneous formaldehyde elimination [17]. Similar mechanisms may operate in plant systems, although the specific enzymes involved remain to be identified. The lack of characterized N-demethylase enzymes has necessitated the use of engineered enzyme variants in heterologous production systems for tetrahydropapaverine synthesis [9] [10].

The biochemical characterization of N-demethylation processes has been complicated by the instability of the reaction intermediates and the relatively low activity of the putative enzymes. Experimental evidence suggests that N-demethylation may involve the formation of carbinolamine intermediates, which undergo spontaneous decomposition to yield the demethylated product and formaldehyde [17]. This mechanism is consistent with the observation that N-demethylation reactions often require specific cofactors and optimal pH conditions to proceed efficiently.

Enzymatic Transformations in Opium Poppy

The enzymatic transformations involved in tetrahydropapaverine biosynthesis in opium poppy demonstrate remarkable complexity and specificity. The pathway involves multiple enzyme families, including methyltransferases, hydroxylases, and oxidases, each with distinct substrate preferences and catalytic mechanisms [9] [10] [13]. The tissue-specific expression and subcellular localization of these enzymes play crucial roles in determining the overall flux through the tetrahydropapaverine biosynthetic pathway.

Norcoclaurine synthase catalyzes the first committed step in benzylisoquinoline alkaloid biosynthesis, demonstrating strict stereospecificity for the formation of S-norcoclaurine. The enzyme exhibits hyperbolic saturation kinetics for 4-hydroxyphenylacetaldehyde with a Km value of 335 μM, while displaying sigmoidal kinetics for dopamine, suggesting positive cooperativity between binding sites [4]. The enzyme operates optimally at pH 6.5-7.0 and temperatures between 42-55°C, with maximal activity observed in root tissues [4].

The methyltransferase enzymes involved in the pathway show varying degrees of substrate specificity and catalytic efficiency. Coclaurine N-methyltransferase demonstrates high catalytic efficiency with a Km value of 45 μM for its substrate, while the various O-methyltransferases show more moderate activities [1] [2]. The 3′-hydroxylation step, catalyzed by N-methylcoclaurine 3′-hydroxylase, represents a rate-limiting step in the pathway, requiring cytochrome P450 reductase as a cofactor and showing optimal activity at pH 7.5 [1] [2].

The final oxidation step in papaverine biosynthesis is catalyzed by dihydrobenzophenanthridine oxidase, which demonstrates relatively low activity toward tetrahydropapaverine compared to its preferred substrate dihydrosanguinarine [18] [16]. This enzyme shows only 7% conversion efficiency for tetrahydropapaverine compared to dihydrosanguinarine, suggesting that alternative oxidation mechanisms may be involved in papaverine formation in planta [18] [16].

The spatial organization of these enzymatic activities within opium poppy tissues reveals a complex pattern of compartmentalization. Immunolocalization studies have shown that early pathway enzymes are primarily localized in sieve elements of the phloem, while later enzymes, particularly those involved in the final steps of alkaloid biosynthesis, are concentrated in specialized laticifer cells [13] [14]. This tissue-specific distribution ensures efficient metabolic channeling while facilitating the accumulation of end products in specialized storage compartments.

Comparative Pathways in Related Plant Species

The biosynthetic pathways for tetrahydropapaverine and related benzylisoquinoline alkaloids show significant variation across different plant species, reflecting the evolutionary diversification of secondary metabolic networks. While the basic benzylisoquinoline scaffold is conserved across species, the specific enzymatic activities and pathway architectures vary considerably [5] [11] [19]. This diversity provides valuable insights into the evolution of plant secondary metabolism and offers opportunities for identifying novel biosynthetic enzymes.

In Eschscholzia californica, the benzylisoquinoline alkaloid pathway has been extensively studied, revealing both similarities and differences compared to opium poppy. The California poppy primarily produces sanguinarine and related benzophenanthridine alkaloids, with tetrahydropapaverine serving as a minor component [20] [5]. The pathway in this species shows enhanced expression of genes involved in the protoberberine branch, leading to the accumulation of sanguinarine rather than morphinan alkaloids [20].

Sacred lotus represents a unique case in benzylisoquinoline alkaloid biosynthesis, as it produces predominantly R-configured alkaloids in contrast to the S-configured alkaloids found in most other species [11]. The norcoclaurine synthase enzymes in sacred lotus lack the strict stereospecificity observed in other species, producing both R and S enantiomers of norcoclaurine [11] [12]. This difference in stereochemistry leads to the production of distinct alkaloid profiles, with proaporphine and bisbenzylisoquinoline alkaloids predominating rather than the morphinan and protoberberine alkaloids found in other species.

The comparative analysis of benzylisoquinoline alkaloid biosynthesis across species reveals that pathway efficiency and product specificity are largely determined by the expression levels and substrate specificities of individual enzymes. In Thalictrum flavum, the pathway is optimized for berberine production, with enhanced expression of berberine bridge enzyme and related oxidases [2] [21]. The tetrahydropapaverine content in this species is relatively low, reflecting the metabolic flux toward protoberberine alkaloids rather than the papaverine pathway.

Dates

Last modified: 07-20-2023

Explore Compound Types